

physical and chemical properties of 1-palmitoyl-sn-glycerol 3-phosphate

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Compound of Interest

Compound Name: 1-Palmitoyl-sn-glycerol 3-phosphate

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An In-depth Technical Guide to 1-Palmitoyl-sn-glycerol 3-phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-palmitoyl-sn-glycerol 3-phosphate is a lysophosphatidic acid (LPA), a class of signaling phospholipids that play crucial roles in a wide array of cellular processes. As an endogenous metabolite and a precursor for lipid membrane synthesis, it is implicated in numerous physiological and pathological conditions, including non-alcoholic fatty liver disease. This technical guide provides a comprehensive overview of the physical and chemical properties of **1-palmitoyl-sn-glycerol 3-phosphate**, its role in cellular signaling, and detailed experimental protocols for its study.

Physical and Chemical Properties

1-palmitoyl-sn-glycerol 3-phosphate is a glycerophospholipid where the glycerol backbone is esterified with palmitic acid at the sn-1 position and a phosphate group at the sn-3 position. The physical state of **1-palmitoyl-sn-glycerol 3-phosphate** is a solid.^[1] Its properties are summarized in the tables below.

General and Physical Properties

Property	Value	Reference(s)
Molecular Formula	C19H39O7P	[2]
Molecular Weight	410.48 g/mol	[3]
Appearance	White to off-white solid (for sodium salt)	[4]
Melting Point	Not available for the free acid. The related compound, 1,2-Dipalmitoyl-sn-glycerol 3-phosphate sodium salt, has a melting point of 161 - 165 °C.	[5]
Critical Micelle Concentration (CMC)	0.540 mM in water at 25°C.	[6]

Solubility

Solvent	Solubility	Reference(s)
DMSO	2.5 mg/mL (requires sonication and warming)	[7][8]
Water (Sodium Salt)	50 mg/mL (requires sonication)	[4]
Methanol (Sodium Salt)	2.5 mg/mL (requires sonication)	[4]

Stability and Storage

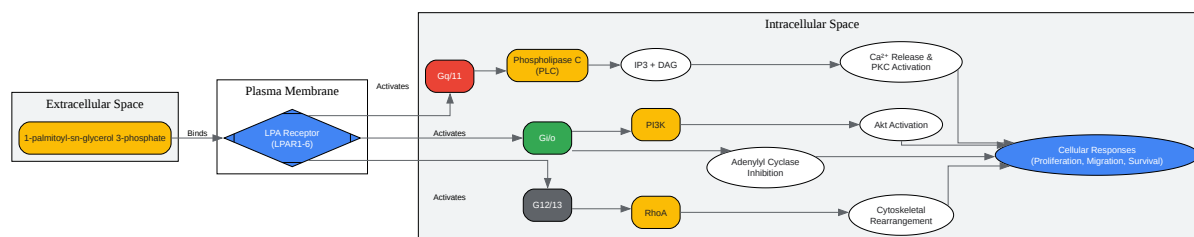
Proper storage is crucial to maintain the integrity of **1-palmitoyl-sn-glycerol 3-phosphate**. For long-term storage, it is recommended to keep it as a solid at -20°C, sealed and away from moisture.[9] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[7][10][11]

Signaling Pathways

As a member of the lysophosphatidic acid family, **1-palmitoyl-sn-glycerol 3-phosphate** exerts its biological effects by activating specific G protein-coupled receptors (GPCRs) known as LPA receptors (LPAR1-6).^{[12][13]} The binding of LPA to its receptors initiates a cascade of intracellular signaling events that regulate a variety of cellular functions, including proliferation, migration, and survival.^[13]

The primary signaling pathways activated by LPA receptors involve the coupling to heterotrimeric G proteins, including Gq/11, Gi/o, and G12/13.^{[14][15]}

- **Gq/11 Pathway:** Activation of the Gq/11 family of G proteins leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).^{[12][14]}
- **Gi/o Pathway:** The Gi/o pathway activation results in the inhibition of adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP). This pathway can also activate the phosphatidylinositol 3-kinase (PI3K)-Akt signaling cascade, which is crucial for cell survival and proliferation.^{[14][16]}
- **G12/13 Pathway:** Coupling to G12/13 proteins activates the small GTPase RhoA. The RhoA pathway is a key regulator of the actin cytoskeleton, influencing cell shape, migration, and contraction.^{[12][14]}



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LPA Signaling Pathway

Experimental Protocols

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the sensitive and specific quantification of **1-palmitoyl-sn-glycerol 3-phosphate** in biological samples.[17]

1. Lipid Extraction (Modified Bligh & Dyer):

- To the sample, add a mixture of chloroform, methanol, and 0.1 M HCl in a 1:2:0.8 (v/v/v) ratio.
- Vortex thoroughly and incubate at room temperature for 20 minutes.
- Add chloroform and 0.1 M HCl to achieve a final ratio of 2:2:1.8 (v/v/v) of chloroform:methanol:0.1 M HCl.
- Vortex and centrifuge to separate the phases.
- Collect the lower organic phase containing the lipids.
- Dry the lipid extract under a stream of nitrogen.

2. LC-MS/MS Analysis:

- Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).
- Inject the sample into an LC system equipped with a C18 reversed-phase column.
- Use a gradient elution with mobile phases such as water and methanol/acetonitrile containing a suitable modifier (e.g., formic acid or ammonium formate).
- Couple the LC system to a tandem mass spectrometer operating in negative ion mode.
- Monitor the specific precursor-to-product ion transition for **1-palmitoyl-sn-glycerol 3-phosphate**.

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LC-MS/MS Workflow

Thin-Layer Chromatography (TLC) for Separation

TLC is a cost-effective method for the separation of lysophospholipids.[1][18]

1. Plate Preparation:

- Use silica gel 60 TLC plates.
- Pre-wash the plates by developing them in chloroform/methanol (1:1, v/v) and air-dry.

2. Sample Application:

- Dissolve the lipid extract in a small volume of chloroform/methanol (2:1, v/v).
- Spot the sample onto the origin of the TLC plate.

3. Chromatographic Development:

- Develop the plate in a TLC tank containing a mobile phase suitable for lysophospholipid separation, such as chloroform/methanol/ammonium hydroxide (65:35:5, v/v/v).[\[19\]](#)
- Allow the solvent front to migrate to the top of the plate.

4. Visualization:

- Dry the plate thoroughly.
- Visualize the separated lipids using a suitable stain, such as iodine vapor, primuline spray, or a phosphate-specific stain.[\[4\]](#)

Enzymatic Assay for Quantification

This colorimetric assay provides a simple and sensitive method for LPA quantification.[\[7\]](#)[\[13\]](#)

1. Principle:

- Lysophospholipase hydrolyzes LPA to glycerol-3-phosphate (G3P).
- G3P oxidase then oxidizes G3P, producing hydrogen peroxide (H_2O_2).
- In the presence of peroxidase, H_2O_2 reacts with a chromogenic substrate to produce a colored product that can be measured spectrophotometrically.

2. Protocol Outline:

- Incubate the sample with lysophospholipase.
- Add a reaction mixture containing G3P oxidase, peroxidase, and a chromogenic substrate.
- Incubate to allow color development.
- Measure the absorbance at the appropriate wavelength.
- Quantify the LPA concentration using a standard curve.

Calcium Mobilization Assay for Receptor Activation

This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled LPA receptors.[\[20\]](#)[\[21\]](#)

1. Cell Preparation:

- Plate cells expressing the LPA receptor of interest in a 96-well plate.
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

2. Assay Procedure:

- Wash the cells to remove excess dye.
- Add **1-palmitoyl-sn-glycerol 3-phosphate** at various concentrations to the wells.
- Measure the fluorescence intensity over time using a fluorescence plate reader.

3. Data Analysis:

- Calculate the change in fluorescence intensity to determine the extent of calcium mobilization.
- Plot the dose-response curve to determine the EC50 value.

Conclusion

1-palmitoyl-sn-glycerol 3-phosphate is a biologically significant lysophospholipid with diverse roles in cellular signaling. Understanding its physical and chemical properties, as well as the pathways it modulates, is essential for research in lipidomics, cell biology, and drug development. The experimental protocols outlined in this guide provide a foundation for the accurate quantification and functional characterization of this important signaling molecule.

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